molecular formula C8H6ClN3 B6233181 5-chloro-1,8-naphthyridin-2-amine CAS No. 250264-27-8

5-chloro-1,8-naphthyridin-2-amine

Cat. No. B6233181
CAS RN: 250264-27-8
M. Wt: 179.6
InChI Key:
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Description

5-Chloro-1,8-naphthyridin-2-amine is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 5-chloro-1,8-naphthyridin-2-amine, has been a topic of considerable interest. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,8-naphthyridine core, such as 5-chloro-1,8-naphthyridin-2-amine, have demonstrated potential use in medicinal chemistry applications, including anticancer activity .

Anti-inflammatory Activity

1,8-Naphthyridine derivatives have also been found to exhibit anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

These compounds have shown antimicrobial activity, suggesting they could be used in the development of new antimicrobial agents .

Antihypertensive and Antiarrhythmic Activity

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . This suggests that 5-chloro-1,8-naphthyridin-2-amine could potentially be used in the treatment of hypertension and arrhythmia.

Use in Herbicide Safeners

1,8-Naphthyridine compounds have been used as herbicide safeners . This suggests that 5-chloro-1,8-naphthyridin-2-amine could potentially be used to protect crops from the damaging effects of herbicides.

Use as Immunostimulants

1,8-Naphthyridine compounds have also been used as immunostimulants . This suggests that 5-chloro-1,8-naphthyridin-2-amine could potentially be used to stimulate the immune response.

Future Directions

The future directions for the study of 5-chloro-1,8-naphthyridin-2-amine could involve further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action:

The primary target of 5-chloro-1,8-naphthyridin-2-amine is likely a specific protein or enzyme within cells. Unfortunately, detailed information on the exact target remains scarce in the literature. Given its structural similarity to other naphthyridine derivatives, it may interact with proteins involved in cellular processes such as dna replication, transcription, or signal transduction .

Biochemical Pathways:

Since we lack direct data on the pathways affected by this compound, we can only speculate based on related compounds. Naphthyridines have been associated with DNA intercalation, inhibition of topoisomerases, and interference with nucleic acid metabolism. These actions could impact cell growth, division, and repair .

Action Environment:

Environmental factors play a crucial role:

: Synthesis of 1,8-naphthyridines: a recent update (microreview) : Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1,8-naphthyridin-2-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloronicotinic acid", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium acetate", "2-aminopyridine" ], "Reaction": [ "1. Conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride using thionyl chloride", "2. Reaction of 2-chloronicotinoyl chloride with ammonia to form 2-chloronicotinamide", "3. Conversion of 2-chloronicotinamide to 5-chloro-2-nitropyridine using sodium nitrite and hydrochloric acid", "4. Reduction of 5-chloro-2-nitropyridine to 5-chloro-2-aminopyridine using sodium acetate and hydrogen gas", "5. Cyclization of 5-chloro-2-aminopyridine with sodium hydroxide to form 5-chloro-1,8-naphthyridin-2-amine" ] }

CAS RN

250264-27-8

Product Name

5-chloro-1,8-naphthyridin-2-amine

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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